
2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester is a chemical compound with the molecular formula C14H20BFO2. It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
Boronic esters, including 2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester, are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Scientific Research Applications
Drug Delivery Systems
Phenylboronic acid pinacol esters, including 2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester , have been utilized in the development of reactive oxygen species (ROS)-responsive drug delivery systems. These systems can encapsulate drugs like curcumin to form nanoparticles for targeted delivery, enhancing therapeutic efficacy and reducing side effects .
Chemical Synthesis
This compound can serve as a reagent in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. The presence of fluorine could potentially influence the reactivity and selectivity of these coupling reactions .
Analytical Chemistry
Due to its specific structure, MFCD30189379 might be used as a standard or reference in chromatography and mass spectrometry for the identification and quantification of similar compounds in various samples .
Pharmaceutical Testing
As a high-quality reference standard, 2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester is used in pharmaceutical testing to ensure accurate results during drug development and quality control processes .
Mechanism of Action
In Suzuki–Miyaura cross-coupling reactions, the mechanism of action involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a new bond with the organic halide or triflate. In transmetalation, the organoboron compound transfers the organic group to the palladium .
Safety and Hazards
Future Directions
The use of boronic esters, including 2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester, in Suzuki–Miyaura cross-coupling reactions is a well-established and widely applied method in organic synthesis . Future research may focus on developing new synthetic methods and applications for these versatile compounds.
properties
IUPAC Name |
2-(4-fluoro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCCGTUGVZBFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318028.png)
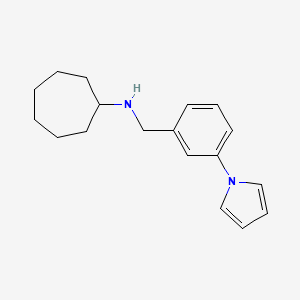
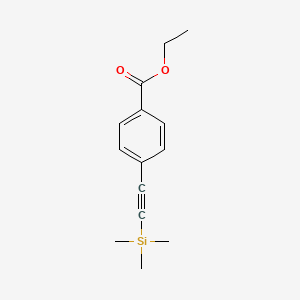
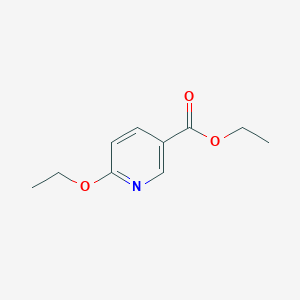
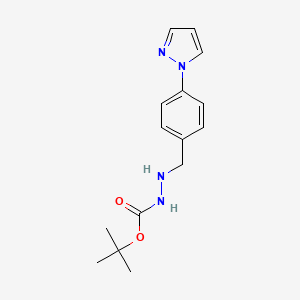

![2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid](/img/structure/B6318087.png)
![4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic acid](/img/structure/B6318096.png)
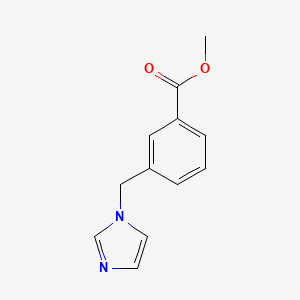

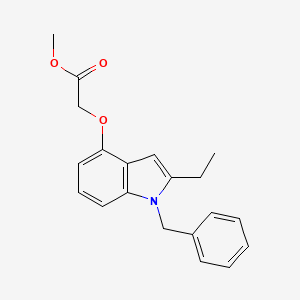
![(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-t-butyloxazole], 95%](/img/structure/B6318115.png)
![Cycloheptyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318121.png)
![4-(5-Cyano-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6318128.png)